molecular formula C15H14BrNO2 B3131118 N-[4-(Benzyloxy)phenyl]-2-bromoacetamide CAS No. 349120-98-5

N-[4-(Benzyloxy)phenyl]-2-bromoacetamide

Cat. No. B3131118
CAS RN: 349120-98-5
M. Wt: 320.18 g/mol
InChI Key: WKOMCNHYMXNUNJ-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-bromoacetamide is a chemical compound with the linear formula C20H16BrNO2 . It has a molecular weight of 382.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its boiling point is predicted to be 489.0° C at 760 mmHg, and its density is predicted to be 1.5 g/cm^3 .

Scientific Research Applications

Anti-Inflammatory Activity

N-[4-(Benzyloxy)phenyl]-2-bromoacetamide: derivatives have been synthesized and evaluated for their anti-inflammatory potential. In vitro studies demonstrated inhibition of BSA denaturation and scavenging of DPPH radicals. Additionally, in vivo experiments revealed significant anti-inflammatory efficacy, comparable to diclofenac sodium. Notably, this compound exhibited minimal ulcerogenic effects and did not induce oxidative stress in gastric tissues .

Androgen Receptor (AR) Antagonism

Recent research has identified N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists targeting the activation function 2 (AF2) region of the human androgen receptor (AR). These compounds hold promise for treating prostate cancer (PCa) by selectively inhibiting AR without causing adverse gastrointestinal effects .

Anticancer Activity

Compound 6f, derived from this compound, exhibits potent antiproliferative effects against the A549 cancer cell line (IC50 = 5.6 µM). It also induces apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .

Antifungal Properties

The newly synthesized this compound derivatives were screened for antifungal activity. These compounds demonstrated fungistatic effects against various yeast and filamentous fungal pathogens .

EGFR Kinase Inhibition

Compound 6f was found to inhibit EGFR kinase at a concentration of 2.05 µM. This suggests potential applications in targeting epidermal growth factor receptor (EGFR)-related pathways .

1,3,4-Oxadiazoles Derivatives

In the context of drug design, 2,5-disubstituted 1,3,4-oxadiazoles derivatives containing the (benzyloxy)phenyl group have been explored. These compounds show promise as bulky aromatic groups in drug development .

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)phenyl]-2-bromoacetamide is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies .

properties

IUPAC Name

2-bromo-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOMCNHYMXNUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257275
Record name 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349120-98-5
Record name 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349120-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[4-(phenylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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